molecular formula C12H26N2O B1481350 3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine CAS No. 2098103-60-5

3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine

Cat. No. B1481350
CAS RN: 2098103-60-5
M. Wt: 214.35 g/mol
InChI Key: ZNCOCINHBPCPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amines are derivatives of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group . They are classified according to the number of alkyl or aryl groups attached to the nitrogen atom . A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom bonded to one or more alkyl or aryl groups . The nitrogen atom in amines has a lone pair of electrons and three sigma bonds with hydrogen or carbon atoms .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also participate in reactions with acids to form amine salts .


Physical And Chemical Properties Analysis

Amines have diverse physical and chemical properties. They can be gases, liquids, or solids at room temperature, and they have a characteristic “fishy” odor . Amines can form hydrogen bonds, which gives them relatively high boiling points for their molecular weights .

Scientific Research Applications

Arylmethylidene Derivatives and Chemical Reactions

The study by Kamneva et al. (2018) explores the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents, leading to the production of a wide range of compounds, including amides, pyrrolones, and benzofurans, among others. This research demonstrates the versatility of these compounds in synthetic chemistry and their potential applications in creating pharmacologically active molecules (Kamneva, Anis’kova, & Egorova, 2018).

Conversion of Biomass to Furan Derivatives

Chernyshev, Kravchenko, and Ananikov (2017) review the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its derivatives, highlighting the potential of these compounds in replacing non-renewable hydrocarbon sources. This research underscores the significance of chemical synthesis in developing sustainable materials and energy sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Analytical Methods for Biogenic Amines in Foods

Önal (2007) reviews the analytical methods for determining biogenic amines in foods, emphasizing their importance due to their potential toxicity and role as freshness and spoilage indicators. This paper highlights the relevance of chemical analysis in ensuring food safety and quality (Önal, 2007).

Biogenic Amines in Fish and Food Safety

Bulushi et al. (2009) discuss the roles of biogenic amines in fish, focusing on their implications for food intoxication, spoilage, and the formation of nitrosamines. This review illustrates the challenges in managing food safety related to naturally occurring compounds (Bulushi, Poole, Deeth, & Dykes, 2009).

Novel Analgesics with Reduced Adverse Effects

Urits et al. (2019) discuss Oliceridine, a novel mu-opioid receptor agonist, as an example of how selective activation of receptor pathways can lead to effective pain management with fewer side effects. This research represents an application of chemical compound development in improving therapeutic outcomes (Urits, Viswanath, Orhurhu, Gress, Charipova, Kaye, & Ngo, 2019).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with amines depend on their specific structure and properties. Some amines are toxic and can cause irritation to the skin, eyes, and respiratory tract .

Future Directions

The study of amines is a vibrant field with many potential future directions. These could include the development of new synthetic methods, the discovery of new biological activities, and the design of new materials based on amines .

properties

IUPAC Name

3-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O/c1-4-15-9-11-8-14(7-5-6-13)10-12(11,2)3/h11H,4-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCOCINHBPCPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1(C)C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine
Reactant of Route 2
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine
Reactant of Route 3
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine
Reactant of Route 5
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine
Reactant of Route 6
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.